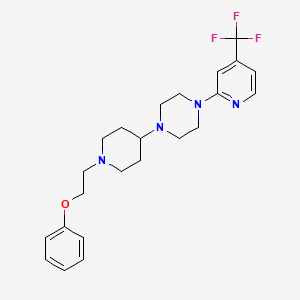
1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine compounds often involves multi-step processes including the formation of reactive intermediates. For example, a study on the genotoxicity of a similar compound highlighted the importance of metabolic bioactivation and identified reactive intermediates such as glyoxal, potentially leading to genotoxicity. Modifications on the piperazine ring were suggested to mitigate these pathways, retaining inhibitory potency while avoiding genotoxic effects (Gunduz et al., 2018).
Molecular Structure Analysis
Molecular structure analysis includes investigations through crystallography and density functional theory (DFT) calculations. For instance, a study on a class of nitrogenous compounds revealed insights into their molecular structures using X-ray diffraction and DFT, enhancing understanding of their physicochemical properties (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to various bioactive molecules. A notable study synthesized derivatives with potential antimalarial properties, highlighting the significance of specific functional groups for activity (Mendoza et al., 2011).
科学的研究の応用
G Protein-Biased Dopaminergics Discovery A study by Möller et al. (2017) explores the synthesis of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core. This structural modification led to compounds that preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing potential for novel therapeutics in treating psychotic disorders (Möller et al., 2017).
Antitumor Activity of Bis-Indole Derivatives Research by Andreani et al. (2008) investigated compounds with two indole systems separated by a heterocycle, such as pyridine or piperazine, for their antitumor activity. These compounds demonstrated significant activity against human cancer cell lines, emphasizing the importance of the heterocyclic bridge in enhancing biological activity (Andreani et al., 2008).
Adenosine A2a Receptor Antagonists for Parkinson's Disease Vu et al. (2004) focused on the development of piperazine derivatives as potent and selective adenosine A2a receptor antagonists. These compounds have shown oral activity in rodent models of Parkinson's disease, highlighting the therapeutic potential of such structural frameworks in neurodegenerative disease treatment (Vu et al., 2004).
Synthesis and Biological Action of 1-Aminomethyl Derivatives A study by Pitucha et al. (2005) synthesized aminomethyl derivatives of triazoline compounds and evaluated their antibacterial activities. This research underscores the utility of incorporating piperazine derivatives to develop compounds with potential antibacterial properties (Pitucha et al., 2005).
Metabolism and Antineoplastic Activity of Flumatinib Gong et al. (2010) identified the main metabolic pathways of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study demonstrated that the parent drug was the predominant form in human plasma, providing insights into the drug's metabolism and potential pharmacological applications (Gong et al., 2010).
特性
IUPAC Name |
1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c24-23(25,26)19-6-9-27-22(18-19)30-14-12-29(13-15-30)20-7-10-28(11-8-20)16-17-31-21-4-2-1-3-5-21/h1-6,9,18,20H,7-8,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBYWCQDHOHSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

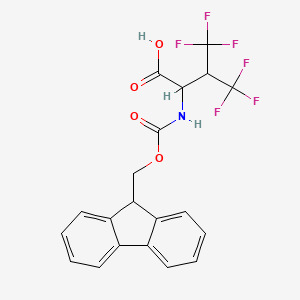
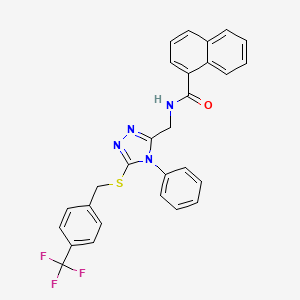
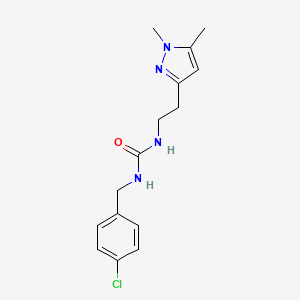

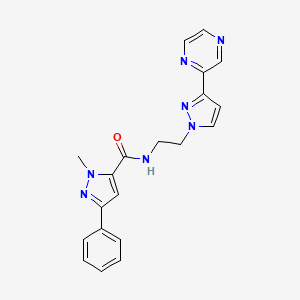
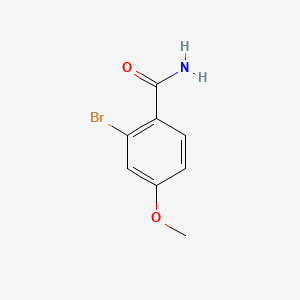
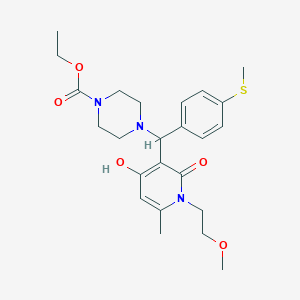
![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)

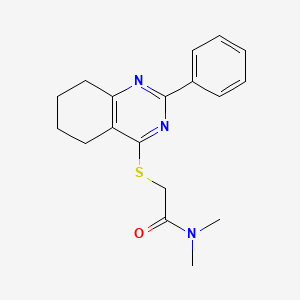
![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
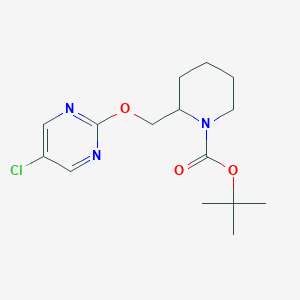
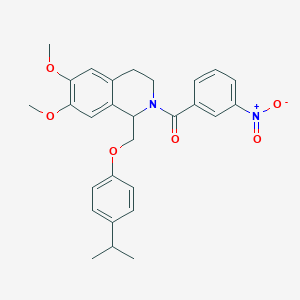
![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)